molecular formula C24H18ClN3O5 B11219637 (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11219637
M. Wt: 463.9 g/mol
InChI Key: MEUKIOWBBQRXKU-UHFFFAOYSA-N
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Description

The compound (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a pyrano[2,3-c]pyridine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the benzodioxole and chlorophenyl groups. Key steps may include:

    Formation of the Pyrano[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step may involve a condensation reaction with a benzodioxole derivative.

    Attachment of the Chlorophenyl Group: This can be done through a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: The unique structure allows it to fit into the active sites of certain enzymes or receptors, inhibiting or activating their function.

    Modulating Signal Transduction Pathways: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-bromophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18ClN3O5

Molecular Weight

463.9 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylimino)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C24H18ClN3O5/c1-13-22-16(14(11-29)10-26-13)9-17(23(30)28-19-5-3-2-4-18(19)25)24(33-22)27-15-6-7-20-21(8-15)32-12-31-20/h2-10,29H,11-12H2,1H3,(H,28,30)

InChI Key

MEUKIOWBBQRXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC4=C(C=C3)OCO4)C(=C2)C(=O)NC5=CC=CC=C5Cl)CO

Origin of Product

United States

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